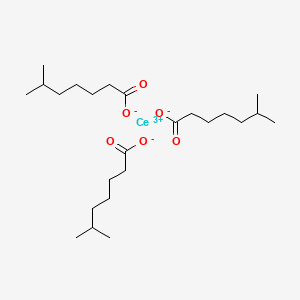
Cerium(III) isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cerium(III) isooctanoate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with isooctanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Another method involves the use of cerium(III) chloride as a starting material, which is reacted with isooctanoic acid in the presence of a base such as sodium hydroxide . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Cerium(III) isooctanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to cerium(IV) compounds in the presence of strong oxidizing agents . Reduction reactions involve the conversion of cerium(IV) back to cerium(III) using reducing agents such as hydrogen or hydrazine . Substitution reactions can occur when this compound reacts with other ligands, leading to the formation of new cerium complexes . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cerium(III) isooctanoate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis, particularly in the polymerization of olefins and the oxidation of alcohols . In biology, this compound is studied for its potential antioxidant properties, which may have applications in protecting cells from oxidative stress . In medicine, cerium compounds, including this compound, are being investigated for their potential use in drug delivery systems and as therapeutic agents for various diseases . Industrially, this compound is used as a drier in coatings and inks, where it helps to accelerate the drying process and improve the durability of the final product .
Mechanism of Action
The mechanism of action of cerium(III) isooctanoate is primarily based on its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, primarily +3 and +4, which allows it to participate in redox cycling . This redox activity is crucial for its catalytic properties, as it can facilitate the transfer of electrons in various chemical reactions . In biological systems, the redox activity of this compound can help to neutralize reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved in these processes are still under investigation, but they likely include interactions with cellular antioxidants and enzymes involved in redox regulation .
Comparison with Similar Compounds
Cerium(III) isooctanoate can be compared with other cerium compounds such as cerium(III) acetate, cerium(III) nitrate, and cerium(III) chloride. While all these compounds share the common feature of containing cerium in the +3 oxidation state, they differ in their ligands and solubility properties . For example, cerium(III) acetate is more soluble in water compared to this compound, which is more soluble in organic solvents . This difference in solubility can influence their suitability for different applications. This compound is unique in its use as a drier in coatings and inks, a property not commonly associated with other cerium compounds . Similar compounds include cerium(III) 2-ethylhexanoate, cerium(III) stearate, and cerium(III) oleate .
Properties
CAS No. |
94246-95-4 |
|---|---|
Molecular Formula |
C24H45CeO6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
cerium(3+);6-methylheptanoate |
InChI |
InChI=1S/3C8H16O2.Ce/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
OPWPLVPDVVLADZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















